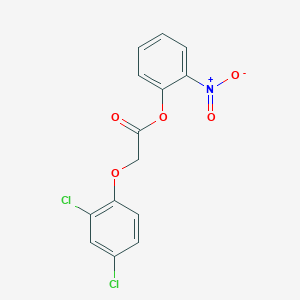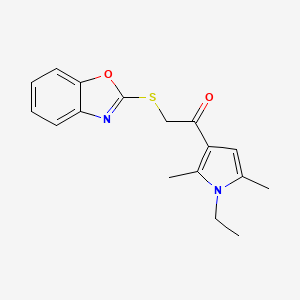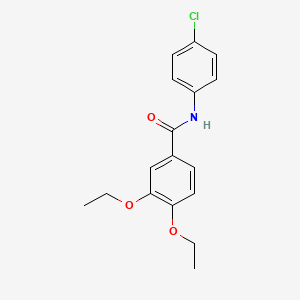
2-nitrophenyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDA, is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The compound has been extensively studied for its potential use in the treatment of neurological disorders and as a tool for understanding the mechanism of action of acetylcholinesterase inhibitors.
Mécanisme D'action
NDA works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, NDA increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, NDA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
NDA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, NDA has been shown to reduce oxidative stress and inflammation in the brain. The compound has also been shown to improve mitochondrial function, which is important for maintaining cellular energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NDA is its potent inhibitory effects on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in neurological disorders and for developing new treatments for these conditions. However, NDA also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on NDA. One area of focus is the development of new derivatives of the compound that have improved solubility and reduced toxicity. Additionally, researchers are exploring the potential use of NDA in combination with other compounds for the treatment of neurological disorders. Finally, there is ongoing research into the mechanism of action of NDA and its potential use as a tool for understanding the role of acetylcholinesterase in neurological function.
Méthodes De Synthèse
The synthesis of NDA involves the reaction of 2,4-dichlorophenoxyacetic acid with nitric acid and sulfuric acid. The resulting compound is then treated with acetic anhydride to yield NDA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
NDA has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to effectively inhibit acetylcholinesterase, which is a key factor in the pathogenesis of these disorders. Additionally, NDA has been used as a tool for understanding the mechanism of action of acetylcholinesterase inhibitors.
Propriétés
IUPAC Name |
(2-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-5-6-12(10(16)7-9)21-8-14(18)22-13-4-2-1-3-11(13)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULITBKJPSPVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358202 |
Source


|
| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
CAS RN |
67829-92-9 |
Source


|
| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)



![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)



![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)




